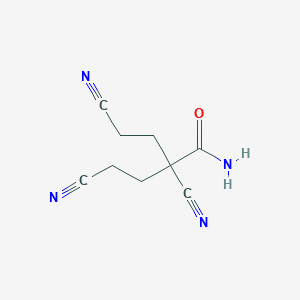
2,4-Dicyano-2-(2-cyanoethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dicyano-2-(2-cyanoethyl)butanamide is a chemical compound with the molecular formula C9H10N4O It is characterized by the presence of multiple cyano groups, which are functional groups containing a carbon-nitrogen triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitrile Addition: Reacting nitriles with amides in the presence of a catalyst.
Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.
Purification: Using techniques such as recrystallization to purify the final product.
Industrial Production Methods
Industrial production methods for 2,4-Dicyano-2-(2-cyanoethyl)butanamide would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dicyano-2-(2-cyanoethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the cyano groups into other functional groups such as amines.
Substitution: The cyano groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2,4-Dicyano-2-(2-cyanoethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dicyano-2-(2-cyanoethyl)butanamide involves its interaction with molecular targets through its cyano groups. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4-Dicyano-2-(2-cyanoethyl)butanamide include other nitrile-containing amides, such as:
- 2,4-Dicyano-2-(2-cyanoethyl)pentanamide
- 2,4-Dicyano-2-(2-cyanoethyl)hexanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which can lead to unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
1112-50-1 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2,4-dicyano-2-(2-cyanoethyl)butanamide |
InChI |
InChI=1S/C9H10N4O/c10-5-1-3-9(7-12,8(13)14)4-2-6-11/h1-4H2,(H2,13,14) |
Clé InChI |
SJMUODKXCPKIIM-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CCC#N)(C#N)C(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



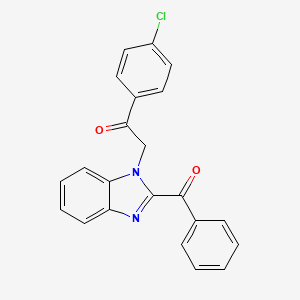


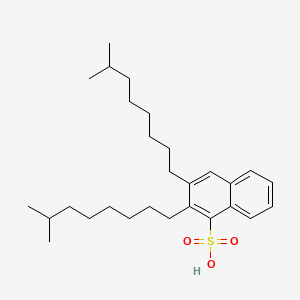
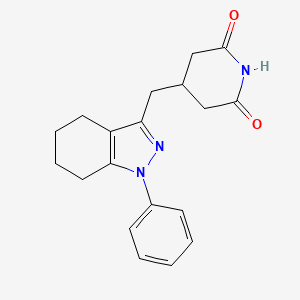
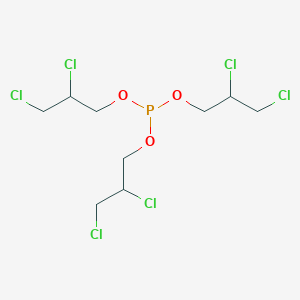
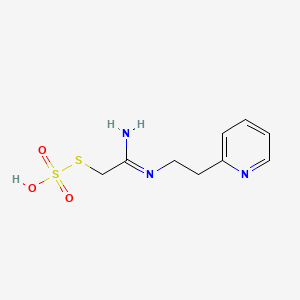
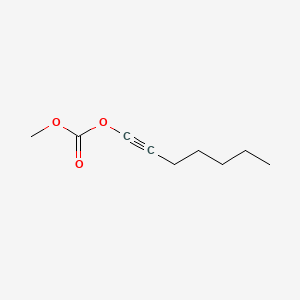
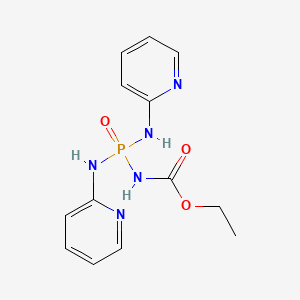


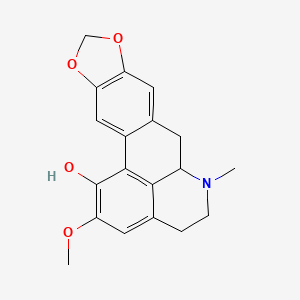
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
